molecular formula C17H13N5O B3810632 3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one

3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B3810632
M. Wt: 303.32 g/mol
InChI Key: BVKHVAYFHYQXBE-UHFFFAOYSA-N
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Description

3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a pyrazole ring with a pyridopyrimidine scaffold, making it a promising candidate for various biological applications, particularly in cancer research.

Properties

IUPAC Name

3-[(3-pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O/c23-17-15-6-2-7-18-16(15)19-12-21(17)11-13-4-1-5-14(10-13)22-9-3-8-20-22/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKHVAYFHYQXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)CN3C=NC4=C(C3=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of 3-(pyrazol-1-yl)benzaldehyde with 2-aminopyridine derivatives under reflux conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyridopyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition.

    Medicine: Explored for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one stands out due to its unique combination of a pyrazole ring with a pyridopyrimidine scaffold, offering a distinct mechanism of action and a broad spectrum of biological activities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
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3-[(3-Pyrazol-1-ylphenyl)methyl]pyrido[2,3-d]pyrimidin-4-one

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